4-(Oxan-4-yl)aniline
Overview
Description
Synthesis Analysis
The synthesis of aniline derivatives is a topic of interest in several studies. For instance, the chemical oxidative copolymerization of aniline with o-alkoxysulfonated anilines has been explored to produce water-soluble and self-doped polyaniline derivatives . Another study reports the successful synthesis of a novel monomer by linking α-carbon on ethylenedioxythiophene to aniline at the para position, which was then polymerized electrochemically . These methods of synthesis, involving chemical oxidation and electrochemical techniques, could potentially be applied to the synthesis of 4-(Oxan-4-yl)aniline.
Molecular Structure Analysis
The molecular structure of aniline derivatives is crucial for their properties and applications. For example, the structure of novel G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit was elucidated using various spectroscopic techniques and theoretical calculations . Similarly, the structure of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives was studied by single crystal X-ray diffraction, revealing intramolecular hydrogen bonding . These studies highlight the importance of structural analysis in understanding the behavior of aniline derivatives.
Chemical Reactions Analysis
Aniline derivatives can undergo various chemical reactions. The electrosynthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from isatins and hydrazides demonstrates the versatility of aniline compounds in synthetic chemistry . Additionally, aniline-mediated oxidative C-C bond cleavage of α-alkoxy aldehydes has been reported, showcasing the role of aniline as a mediator in oxidative reactions . These reactions could be relevant to the chemical behavior of 4-(Oxan-4-yl)aniline.
Physical and Chemical Properties Analysis
The physical and chemical properties of aniline derivatives are influenced by their molecular structure. The study of non-symmetric liquid crystal dimers based on aniline derivatives shows that the thermal and optical behavior can vary with different terminal substituents . The electrical conductivities of polyaniline copolymers were found to be affected by the incorporation of alkoxysulfonated substituents . These findings suggest that the properties of 4-(Oxan-4-yl)aniline would also be dependent on its specific molecular structure and substituents.
Scientific Research Applications
Summary of the Application
4-(Oxan-4-yl)aniline has been used in the synthesis of new polyaniline (PANI) derivatives. These derivatives have been applied as sensors due to their high sensitivity to moisture and ammonia .
Methods of Application
The aniline monomers were modified with various characteristics to study the effect of the substituent on the respective polymer. A series of new PANI derivatives based on an ortho-substituted aniline derivative were synthesized and characterized .
Results or Outcomes
The structures and composition of the synthesized polymers were confirmed by various spectroscopy techniques and elemental analysis. The polymers exist in protonated emeraldine forms. The surface morphology of the resulting polymers changed from a heterogeneous hierarchical to spherical structure upon changing the substituent in the aniline monomers . The polymers demonstrated high sensitivity to moisture and ammonia, indicating their potential use in the design of chemical sensors .
2. Wastewater Treatment
Summary of the Application
Aniline, which is detected in many industrial wastewaters, is a refractive organic pollutant with strong biological toxicity to aquatic organisms and humans . 4-(Oxan-4-yl)aniline could potentially be used in the treatment of such wastewaters.
Methods of Application
In the research, an electrochemical oxidation process with Ti/RuO2 as the anode has been used to degrade aniline-containing wastewater on a laboratory scale .
Results or Outcomes
The specific results or outcomes of this application were not detailed in the source .
Future Directions
properties
IUPAC Name |
4-(oxan-4-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10H,5-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKIQSVHYPMNNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70606139 | |
Record name | 4-(Oxan-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxan-4-yl)aniline | |
CAS RN |
62071-40-3 | |
Record name | 4-(Oxan-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70606139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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